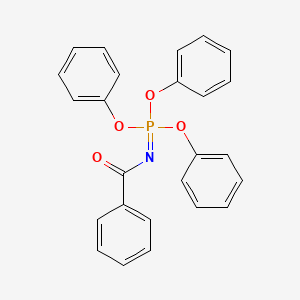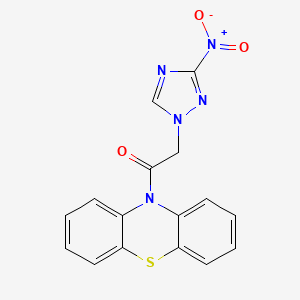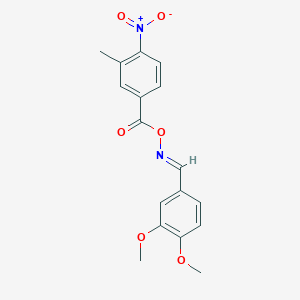![molecular formula C27H18Br2N4O6 B14949805 3,3'-methanediylbis(6-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenol)](/img/structure/B14949805.png)
3,3'-methanediylbis(6-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-HYDROXYBENZYL)PHENOL is a complex organic molecule characterized by the presence of bromine, nitro, and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-HYDROXYBENZYL)PHENOL typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 3-hydroxybenzylamine under acidic or basic conditions to form the desired Schiff base. The reaction is often carried out in solvents such as ethanol or methanol, with the temperature maintained between 25-50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-HYDROXYBENZYL)PHENOL: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of diamino derivatives.
Substitution: Formation of methoxy or thiol-substituted derivatives.
Applications De Recherche Scientifique
2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-HYDROXYBENZYL)PHENOL: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-HYDROXYBENZYL)PHENOL involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-METHOXYBENZYL)PHENOL
- 2-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-HYDROXYBENZYL)PHENOL
Uniqueness
The uniqueness of 2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-HYDROXYBENZYL)PHENOL lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Propriétés
Formule moléculaire |
C27H18Br2N4O6 |
|---|---|
Poids moléculaire |
654.3 g/mol |
Nom IUPAC |
2-[(4-bromo-3-nitrophenyl)methylideneamino]-5-[[4-[(4-bromo-3-nitrophenyl)methylideneamino]-3-hydroxyphenyl]methyl]phenol |
InChI |
InChI=1S/C27H18Br2N4O6/c28-20-5-1-18(10-24(20)32(36)37)14-30-22-7-3-16(12-26(22)34)9-17-4-8-23(27(35)13-17)31-15-19-2-6-21(29)25(11-19)33(38)39/h1-8,10-15,34-35H,9H2 |
Clé InChI |
BZZTUEKURHORDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])O)O)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dichloro-N-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14949722.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)naphthalen-2-yl]acetamide](/img/structure/B14949726.png)
![(5E)-7-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate](/img/structure/B14949728.png)
![2,2'-[{4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl}bis(oxy)]diacetic acid](/img/structure/B14949735.png)
![N-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine](/img/structure/B14949745.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(methoxymethyl)-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14949757.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B14949766.png)
![5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B14949770.png)
![4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B14949774.png)


![2,7-bis{4-[(4-nitrophenyl)sulfanyl]phenyl}benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B14949791.png)

